2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
CAS No.: 327060-71-9
Cat. No.: VC21327024
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327060-71-9 |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 |
| Standard InChI Key | YGUWNSYHYBHIIC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Introduction
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde is an aromatic aldehyde derived from the pyrrole family. This compound is characterized by its unique structural features, which include a pyrrole core substituted with methyl and aldehyde groups, as well as a para-methylphenyl group. Its chemical properties and potential applications make it an important subject in organic chemistry and material science.
Synthesis
The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. A common approach includes:
-
Formation of the Pyrrole Core: Condensation of a diketone with an amine under acidic conditions.
-
Substitution Reactions: Introduction of methyl groups at positions 2 and 5.
-
Aldehyde Functionalization: Oxidation or formylation reactions to introduce the aldehyde group at position 3.
-
Phenyl Substitution: Attachment of the para-methylphenyl group via Friedel-Crafts alkylation or similar methods.
Applications
The compound has potential applications in:
-
Organic Synthesis:
-
As an intermediate in synthesizing more complex heterocyclic compounds.
-
In Schiff base formation due to its aldehyde functionality.
-
-
Material Science:
-
Possible use in designing organic semiconductors or dyes due to its conjugated structure.
-
-
Pharmaceutical Research:
-
The pyrrole core is a known pharmacophore in drug design; derivatives may exhibit biological activity.
-
Analytical Data
Characterization methods include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the positions of methyl, phenyl, and aldehyde groups.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): Identification of functional groups (e.g., C=O stretching for aldehyde).
-
X-ray Crystallography: For detailed structural elucidation.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|
| 2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde | C12H13NOS | 245.34 | Contains a methylthio group instead of methyl. |
| 2,5-Dimethyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | C13H15NO2 | 229.27 | Contains a methoxy group instead of methyl. |
These structural variations influence their chemical reactivity and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume